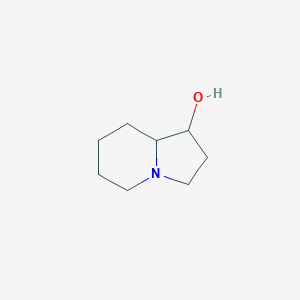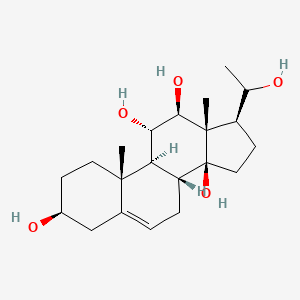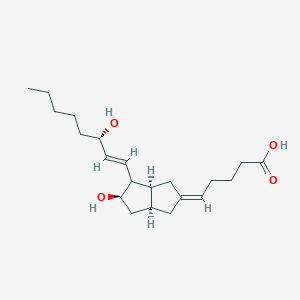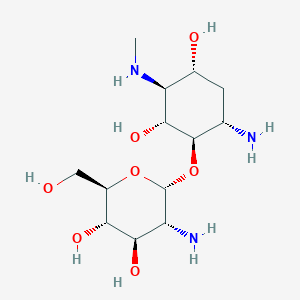
2-Hydroxyestradiol-3-methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyestradiol-3-methyl ether, also known as 2-hydroxy-3-methoxy-17beta-estradiol or 3-O-methyl-2-hydroxyestradiol, belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, 2-hydroxyestradiol-3-methyl ether is considered to be a steroid lipid molecule. 2-Hydroxyestradiol-3-methyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestradiol-3-methyl ether has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestradiol-3-methyl ether is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestradiol-3-methyl ether can be biosynthesized from 17beta-estradiol.
2-hydroxyestradiol 3-methyl ether is a 17beta-hydroxy steroid that is 17beta-estradiol in which the hydrogen at position 2 has been replaced by a hydroxy group and the phenolic hydrogen at position 3 has bee replaced by a methyl group. It has a role as a human urinary metabolite. It is a 2-hydroxy steroid, a 17beta-hydroxy steroid, a C19-steroid and an aromatic ether. It derives from a 17beta-estradiol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Approaches : 2-Hydroxyestradiol can be synthesized from estradiol bis-THP-ether and later transformed into 2-methoxyestradiol, demonstrating its chemical versatility and potential for various applications in biochemistry and pharmacology (Kiuru & Wähälä, 2003).
Biological Effects and Mechanisms
- Influence on Cell Growth and Metabolism : The methylation of 2-hydroxyestradiol to 2-methoxyestradiol by catechol-O-methyl transferase (COMT) mediates antimitogenic effects on vascular smooth muscle cells and glomerular mesangial cells. This suggests potential roles in modulating cell growth in various tissues (Zacharia et al., 2002).
Analytical Techniques
- Detection and Analysis : Advanced chromatography and mass spectrometry techniques have been developed for the analysis of estrogen metabolites including 2-hydroxyestradiol-3-methyl ether. This enhances our understanding of its presence and role in biological systems (Xu et al., 2006).
Role in Disease Modulation
- Impact on Cardiovascular and Renal Diseases : 2-Hydroxyestradiol is hypothesized to attenuate cardiovascular and renal diseases, potentially acting as a prodrug for 2-methoxyestradiol. This underlines its significance in therapeutic research related to these diseases (Zacharia et al., 2004).
Eigenschaften
CAS-Nummer |
5976-65-8 |
|---|---|
Produktname |
2-Hydroxyestradiol-3-methyl ether |
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 |
InChI-Schlüssel |
MMKYSUOJWFKECQ-SSTWWWIQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)OC |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC |
Physikalische Beschreibung |
Solid |
Synonyme |
2-hydroxy-3-methoxyestradiol 2-OH-3-MeOE2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1252293.png)





![(1S,4aR,5S,8aR)-5-[(3R)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1252306.png)

![Bis[3-(trifluoromethyl)phenyl]diselane](/img/structure/B1252309.png)
![trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1252310.png)


